molecular formula C10H10N2 B3308072 7-Methylquinolin-5-amine CAS No. 93687-27-5

7-Methylquinolin-5-amine

Cat. No.: B3308072
CAS No.: 93687-27-5
M. Wt: 158.2 g/mol
InChI Key: UVZREUINHSHHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinolin-5-amine (CAS 93687-27-5) is a substituted quinoline compound with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . This chemical building block is of significant interest in medicinal chemistry and materials science, particularly for developing novel fluorescent probes . Quinoline derivatives containing both amino and strong electron-withdrawing groups can exhibit intramolecular charge-transfer (ICT) fluorescence, resulting in large Stokes shifts and solvatochromic behavior, where emission color changes with solvent polarity . These properties make such compounds, including this compound, valuable precursors for creating bioimaging agents. Research has shown that structurally similar 7-aminoquinolines can be applied in live-cell imaging and specifically target organelles like the Golgi apparatus in various cell lines, making them useful for biological studies . Furthermore, amine-functionalized quinolinium derivatives have been explored as key components in heterogeneous catalysts for organic transformation reactions, such as CO2 cycloaddition and Knoevenagel condensation, highlighting the utility of the quinoline scaffold in green chemistry . The compound should be stored in a dark place under an inert atmosphere at room temperature . As a handling precaution, it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZREUINHSHHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Methylquinolin 5 Amine and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The formation of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing access to a wide array of substituted quinolines.

The Skraup synthesis is a cornerstone in quinoline chemistry, enabling the formation of the quinoline ring from an aromatic amine, glycerol (B35011), an oxidizing agent, and sulfuric acid. In the context of 7-methylquinoline (B44030), the Skraup reaction is particularly relevant. The reaction of m-toluidine (B57737) with glycerol in the presence of an oxidizing agent such as m-nitrobenzenesulfonate (B8546208) and sulfuric acid yields a mixture of 7-methylquinoline and 5-methylquinoline (B1294701) brieflands.com. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and finally oxidation to the aromatic quinoline system.

The ratio of the resulting isomers can be influenced by the reaction conditions, with some reports indicating a 2:1 ratio of 7-methylquinoline to 5-methylquinoline brieflands.com. The separation of these isomers can be challenging, and in some synthetic strategies, the mixture is carried forward to the next step.

Variants of the Skraup synthesis, such as the Doebner-von Miller reaction, also provide access to substituted quinolines and can be adapted for the synthesis of methylquinolines.

Once the methylquinoline core is synthesized, the introduction of the 5-amino group requires selective functionalization at the C5 position. Direct electrophilic substitution on the 7-methylquinoline ring can be challenging due to the directing effects of the methyl group and the quinoline nitrogen. For instance, nitration of a mixture of 7-methylquinoline and 5-methylquinoline with fuming nitric acid and concentrated sulfuric acid leads to the selective nitration of 7-methylquinoline at the 8-position, yielding 7-methyl-8-nitroquinoline (B1293703) brieflands.com. This highlights the difficulty in achieving substitution at the desired 5-position through this route.

More contemporary methods, such as transition-metal-catalyzed C-H activation, offer potential for more selective functionalization of the quinoline core. However, specific examples of direct C-H amination at the 5-position of 7-methylquinoline are not prevalent in the literature. Therefore, a more common strategy involves the introduction of a functional group at the 5-position that can be subsequently converted to an amine. This often involves a multi-step synthetic protocol.

Targeted Synthetic Routes for 7-Methylquinolin-5-amine and Direct Analogs

To overcome the challenges of direct functionalization, more targeted synthetic routes have been developed to specifically introduce the amino group at the 5-position of the 7-methylquinoline scaffold.

A common strategy for the synthesis of this compound involves a multi-step sequence starting from the mixture of 5- and 7-methylquinoline obtained from the Skraup synthesis. A potential, though not explicitly detailed in the provided search results, synthetic pathway could involve the following conceptual steps:

Separation of Isomers : The initial mixture of 5-methylquinoline and 7-methylquinoline would need to be separated to isolate the desired 7-methylquinoline isomer.

Selective Functionalization at C5 : A functional group that can later be converted to an amine needs to be introduced at the 5-position. Given the challenge of direct nitration at C5, alternative methods like selective halogenation could be employed.

Conversion to the Amine : The installed functional group (e.g., a halogen) would then be converted to the amine. For example, a 5-halo-7-methylquinoline could potentially undergo a nucleophilic aromatic substitution with an amine source or a transition-metal-catalyzed amination.

The introduction of the amino group onto the quinoline ring is a critical step. While direct amination of an unactivated C-H bond at the 5-position is challenging, amination of a pre-functionalized quinoline is a more established approach.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. Therefore, if 5-halo-7-methylquinoline can be synthesized, it could serve as a substrate for a Buchwald-Hartwig amination to introduce the 5-amino group. This method is known for its broad substrate scope and functional group tolerance.

Alternatively, nucleophilic aromatic substitution (SNAr) could be employed. If the 5-position of the 7-methylquinoline ring is sufficiently activated, for example by a strongly electron-withdrawing group, direct displacement of a leaving group (like a halogen) by an amine nucleophile (such as ammonia (B1221849) or an ammonia equivalent) could be possible, though this often requires harsh reaction conditions.

Another potential synthetic route to this compound involves the use of quinoline-5,8-dione intermediates. While a specific synthesis of 7-methylquinoline-5,8-dione (B11915494) was not found in the provided search results, the chemistry of related quinoline-5,8-diones suggests a plausible pathway.

The general strategy would involve:

Synthesis of 7-Methylquinoline-5,8-dione : This would likely start from a suitably substituted aniline that could be cyclized and oxidized to form the dione (B5365651) structure.

Selective Amination : Quinoline-5,8-diones are known to undergo nucleophilic addition reactions. It is conceivable that a selective amination at the 5-position of a 7-methylquinoline-5,8-dione could be achieved.

Reduction of the Dione : Following the introduction of the amino group, the dione functionality would need to be reduced to restore the aromaticity of the quinoline ring.

This approach offers a different retrosynthetic disconnection and could provide an alternative route to the target compound.

Synthesis of Advanced Derivatives and Conjugates of this compound

The primary amine at the C-5 position of the 7-methylquinoline scaffold serves as a versatile functional handle for the synthesis of a wide array of advanced derivatives and conjugates. Its nucleophilic character allows for the formation of various linkages, enabling the covalent attachment of diverse chemical moieties. Methodologies for derivatization primarily focus on creating stable bonds such as amides, carbamides, and phosphoramidates, as well as extending the molecular framework through substitution, condensation, and metal-catalyzed reactions.

Strategies for Amide and Carbamide Linkages

The formation of amide and carbamide (urea) bonds are fundamental strategies for elaborating the structure of this compound. These linkages are prevalent in medicinal chemistry due to their stability and ability to participate in hydrogen bonding.

Amide Bond Formation: The synthesis of amide derivatives from this compound is typically achieved through its reaction with an activated carboxylic acid. A common and straightforward method involves the use of acyl chlorides or anhydrides. In this approach, the highly nucleophilic 5-amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the amide bond with the concomitant release of a small molecule like HCl.

Alternatively, direct condensation with a carboxylic acid can be facilitated by a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. google.com Other modern coupling reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are also employed to achieve high yields and minimize side reactions under mild conditions. researchgate.net

Carbamide (Urea) Formation: Carbamide derivatives are synthesized by reacting the 5-amino group with an isocyanate. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a stable urea (B33335) linkage. This reaction is typically efficient and proceeds without the need for a catalyst. Another approach involves reaction with phosgene (B1210022) or a phosgene equivalent to form an intermediate carbamoyl (B1232498) chloride, which can then be reacted with another amine to yield unsymmetrical ureas.

Table 1: General Schemes for Amide and Carbamide Synthesis

Linkage Type Reactant 1 Reactant 2 General Product Structure
Amide This compound Acyl Chloride (R-COCl) Amide Product
Amide This compound Carboxylic Acid (R-COOH) + Coupling Agent Amide Product
Carbamide This compound Isocyanate (R-NCO) Carbamide Product

Phosphorylated Derivatives Synthesis

Phosphorylation of this compound introduces a phosphate (B84403) or phosphonate (B1237965) moiety, often to modulate solubility or to mimic naturally occurring phosphorylated biomolecules. The most direct route to these derivatives is the formation of a phosphoramidate (B1195095) (P-N) bond.

A primary method for synthesizing phosphoramidates involves the reaction of the amine with a phosphorus(V) reagent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation. niscpr.res.inrsc.org The reaction of this compound with POCl₃, typically in the presence of a non-nucleophilic base like triethylamine, yields an intermediate phosphoramidic dichloride. This intermediate is highly reactive and can be subsequently treated with nucleophiles such as water, alcohols, or another amine to generate the corresponding phosphoramidate, phosphoramidoester, or diphosphoramide, respectively.

Other synthetic strategies include oxidative cross-coupling reactions. For instance, the dehydrogenative coupling of a dialkyl H-phosphonate with the amine can be mediated by iodine or other catalysts to form the P-N bond directly. nih.gov Additionally, methods involving the generation of phosphoryl azides, which then react with the amine via a mechanism analogous to a Staudinger ligation, can be employed. nih.gov These varied approaches allow for the synthesis of a range of phosphorylated derivatives with distinct properties.

Table 2: Synthesis of Phosphorylated Derivatives

Reagent Intermediate/Product Type General Reaction
Phosphorus oxychloride (POCl₃) Phosphoramidic dichloride Amine + POCl₃ → R-NH-P(O)Cl₂
Dialkyl H-phosphonate + I₂ Phosphoramidate Amine + (R'O)₂P(O)H → R-NH-P(O)(OR')₂
Phosphoryl azide Phosphoramidate Amine + (R'O)₂P(O)N₃ → R-NH-P(O)(OR')₂

Nucleophilic Substitution for Amine Functionalization

The 5-amino group of this compound is inherently nucleophilic, allowing it to participate in nucleophilic substitution reactions to form more complex secondary and tertiary amines. This functionalization strategy is crucial for appending alkyl or aryl side chains, which can significantly alter the molecule's physicochemical properties.

N-Alkylation: A standard method for functionalization is N-alkylation, which involves the reaction of the amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The lone pair of electrons on the primary amine attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a new carbon-nitrogen bond. This reaction typically produces a mixture of the mono- and di-alkylated products, along with the corresponding ammonium (B1175870) salt. Reaction conditions, such as the stoichiometry of the reactants and the choice of base, can be optimized to favor the desired degree of substitution.

Reductive Amination: A more controlled method for preparing secondary amines is reductive amination. Here, this compound is first reacted with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to yield the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and avoids the over-alkylation issues often encountered with alkyl halides.

Table 3: Methods for Amine Functionalization via Nucleophilic Substitution

Reaction Type Electrophile Reducing Agent (if any) Product Type
N-Alkylation Alkyl Halide (R-X) None Secondary/Tertiary Amine
Reductive Amination Aldehyde (R-CHO) or Ketone (R₂C=O) NaBH₄, NaBH(OAc)₃ Secondary/Tertiary Amine

Mannich-type Reactions in Derivative Formation

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by connecting an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.net In the context of derivatizing this compound, the 5-amino group serves as the amine component in this reaction. rsc.org

The reaction proceeds through the initial formation of an electrophilic iminium ion from the condensation of this compound and formaldehyde. This iminium ion is then attacked by the enol form of a compound containing an active hydrogen, such as a ketone, an aldehyde, or an electron-rich aromatic compound like a phenol. The resulting product is a β-amino-carbonyl compound or an aminomethylated derivative, known as a Mannich base. This reaction is a powerful tool for introducing a flexible aminomethyl linker, connecting the quinoline core to another functional moiety. The versatility of the Mannich reaction allows for a wide range of derivatives to be synthesized by simply varying the active hydrogen component. core.ac.uk

Table 4: The Mannich Reaction with this compound

Component 1 Component 2 Component 3 (Active Hydrogen) Product Type
This compound Formaldehyde (CH₂O) Ketone (R-CO-CH₃) Mannich Base (β-amino ketone)
This compound Formaldehyde (CH₂O) Phenol Mannich Base (ortho-aminomethylated phenol)
This compound Formaldehyde (CH₂O) Alkyne (R-C≡CH) Propargylamine

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a highly effective means of forming carbon-nitrogen bonds, enabling the arylation or vinylation of the 5-amino group. These reactions, particularly those catalyzed by palladium, have become indispensable in modern synthetic chemistry for their broad substrate scope and functional group tolerance. rsc.org

The Buchwald-Hartwig amination is a premier example of such a transformation. This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the derivatization of this compound, it can be reacted with a variety of aryl or heteroaryl halides to synthesize N-aryl derivatives. The choice of ligand (e.g., BINAP, XPhos) is critical for the reaction's efficiency and can be tailored to the specific substrates being coupled. This methodology allows for the direct connection of the quinoline core to other aromatic systems, creating complex molecular architectures that would be difficult to access through classical methods. The use of palladium on carbon (Pd/C) can also be implied in related C-N bond-forming reactions, such as reductive amination, where it can serve as the hydrogenation catalyst.

Table 5: Palladium-Catalyzed C-N Coupling

Reaction Name Reactant 1 Reactant 2 Catalyst System Product Type
Buchwald-Hartwig Amination This compound Aryl Halide (Ar-X) Pd(0) or Pd(II) precursor + Phosphine Ligand + Base N-Aryl Derivative
Buchwald-Hartwig Amination This compound Vinyl Halide Pd(0) or Pd(II) precursor + Phosphine Ligand + Base N-Vinyl Derivative

Biological and Pharmacological Investigations of 7 Methylquinolin 5 Amine Analogs

In Vitro Cellular and Biochemical Investigations

Analogs of 7-methylquinolin-5-amine, belonging to the broader class of quinoline (B57606) and isoquinoline (B145761) derivatives, have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have focused on their effects on cancer cell proliferation, their ability to induce programmed cell death, and their interactions with various molecular targets crucial for cancer cell survival and metastasis.

Quinoline derivatives have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. The potency of these compounds often varies based on their structural modifications and the specific cancer cell line being tested.

For instance, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited potent cytotoxic activity with IC50 values of 9.96 µg/mL against the A549 (lung carcinoma) cell line and 3.1 µg/mL against the MCF-7 (breast adenocarcinoma) cell line mdpi.com. Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives were evaluated, with some compounds showing IC50 values ranging from 8.55 to 20.84 μM against A549 cells and as low as 3.15 μM against MCF-7 cells nih.gov.

Studies on amino-quinoline-5,8-dione derivatives showed antiproliferative potency in the low micromolar range in both drug-sensitive HeLaS3 (cervical cancer) and multidrug-resistant KB-vin cell lines nih.govnih.gov. Certain phenylaminoisoquinolinequinones have also shown submicromolar IC50 values against various cancer cell lines, indicating high potency nih.gov. The cytotoxic activity of betulin (B1666924) derivatives has been studied in SK-OV-3 (ovarian cancer) cells, demonstrating another class of compounds with potential against this cancer type nih.gov.

The diverse antiproliferative activities highlight the potential of the quinoline scaffold in developing new anticancer agents. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoline Analogs

A primary mechanism through which quinoline analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by the modulation of key regulatory proteins within the apoptotic cascade.

Several studies have shown that these compounds can alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For example, certain amino-quinoline-5,8-dione derivatives trigger apoptosis in HeLaS3 cells by downregulating the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. nih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade. nih.govnih.gov

The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Research has demonstrated that quinoline derivatives can induce the cleavage and activation of caspase-3. nih.govnih.govnih.gov For instance, the indolo[2,3-b]quinoline derivative BAPPN was found to significantly increase the protein expression of caspase-3 in several cancer cell lines mdpi.com. Similarly, other quinoline-based compounds have been shown to initiate both intrinsic and extrinsic apoptotic pathways, culminating in the activation of the caspase-3/7 cascade. researchgate.net This activation leads to the execution of the apoptotic program, characterized by DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Several quinoline analogs have been investigated for their potential to inhibit these processes. Research indicates that these compounds can interfere with the molecular machinery that governs cell movement.

One study found that a specific quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), could inhibit cell migration and invasion in pancreatic cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9 nih.gov. MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. Another study on a hybrid podophyllotoxin-5-fluorouracil compound, which shares structural features with some anticancer agents, also demonstrated inhibition of A549 cell migration through the downregulation of MMP-9 and upregulation of its natural inhibitor, TIMP-1 nih.gov. The disruption of cell migration is a key mechanism of action for several quinolone derivatives in their role as potential antitumor agents nih.gov.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. They are highly dynamic polymers of α- and β-tubulin subunits. Disrupting their dynamics is a proven strategy in cancer chemotherapy.

Certain heterocyclic compounds related to quinolines, such as quinoxaline (B1680401) derivatives, have been shown to exert their antiproliferative effects by directly targeting tubulin. researchgate.net These agents can inhibit the polymerization of tubulin into microtubules. researchgate.net This inhibition disrupts the formation of the mitotic spindle, a microtubule-based structure necessary for chromosome segregation during cell division. As a result, the cell cycle is arrested, typically in the G2/M phase, which ultimately leads to cell death. researchgate.net While the direct effects of this compound analogs on tubulin are a subject for further investigation, the modulation of microtubule dynamics represents a key mechanism for structurally related anticancer compounds.

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which some quinoline analogs exhibit anticancer activity. Cancer cells often have a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further ROS insults.

Studies on amino-quinoline-5,8-dione derivatives have shown that these compounds can induce lethal mitochondrial dysfunction in both drug-sensitive and multidrug-resistant cancer cells by increasing intracellular ROS levels. nih.govnih.govresearchgate.net The quinone moiety in these molecules is believed to undergo redox cycling, a process where the compound is repeatedly reduced and re-oxidized, generating superoxide (B77818) radicals and other ROS. This surge in oxidative stress can damage cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways. The biological activity of some phenylaminoisoquinolinequinones is also suggested to involve a redox cycling process, linking their chemical structure to their cytotoxic effects nih.gov.

Quinoline-based structures have been identified as potent inhibitors of various enzymes that are critical for cancer cell survival and proliferation.

Quinone Oxidoreductase 1 (NQO1): A series of novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives have been developed as competitive inhibitors of NQO1. nih.govnih.gov Compounds such as 6d and 7d displayed NQO1-dependent cytotoxicity with IC50 values in the low micromolar range against both drug-sensitive and multidrug-resistant cell lines. nih.gov

Dihydropteroate Synthase (DHPS): DHPS is an enzyme in the folate synthesis pathway, essential for nucleotide synthesis. While sulfonamides are the classical inhibitors, resistance has driven the search for new agents. nih.gov Although not exclusively quinolines, various heterocyclic compounds have been explored as DHPS inhibitors, suggesting the enzyme is a viable target for this class of molecules. nih.govconsensus.app

Tyrosine Kinases: These enzymes are key components of signaling pathways that regulate cell growth and proliferation. The inhibition of protein tyrosine kinases (PTKs) like the epidermal growth factor receptor (EGFR-TK) is a major focus in cancer therapy. Thieno[2,3-d]pyrimidines, which are structurally related to quinolines, have shown potent inhibition of EGFR-TK, indicating that related heterocyclic scaffolds can target these critical enzymes mdpi.com.

Topoisomerases: DNA topoisomerases are enzymes that manage the topology of DNA and are vital for replication and transcription. They are well-established targets for cancer drugs. Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govfrontiersin.org For example, novel amidine derivatives of quinolone showed selective inhibition of Topo I over Topo IIα frontiersin.org. Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both Topo I and Topo IIα activity. mdpi.com The 5-methyl-5H-indolo[2,3-b]quinoline scaffold is also known to act as a topoisomerase II inhibitor mdpi.com.

Table 2: Enzyme Inhibition by Selected Quinoline Analogs and Related Compounds

Target Identification and Mechanistic Elucidation

The quinoline scaffold serves as a privileged structure for designing ligands that can interact with a diverse range of biological targets. nih.govnih.gov Molecular docking studies and X-ray crystallography have revealed key interaction patterns for various quinoline analogs. For instance, in the context of anticancer properties, quinoline-based compounds have been designed to target enzymes like topoisomerase I and proteins such as bromodomain-containing protein 4 (BRD4). nih.gov The binding of these analogs within the protein's active site is often stabilized by a combination of van der Waals forces and specific hydrogen bonds with amino acid residues. nih.gov

In the development of inhibitors for neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases, 7-phenyl-2-aminoquinolines have been shown to interact with an isoform-specific aspartate residue. acs.org X-ray crystallography confirms that the amino groups of these compounds can occupy a water-filled pocket surrounding this key residue, an interaction that is foundational to their selectivity. acs.org Similarly, other quinoline analogs designed as protein tyrosine kinase (PTK) inhibitors demonstrate specific binding modes, forming hydrogen bonds with residues such as D810 and E640 in the enzyme's binding site. mdpi.com These molecular interactions are critical for the stabilization of the ligand-protein complex and are predictive of the compound's inhibitory potency.

Table 1: Examples of Molecular Interactions for Quinoline Analogs

Compound Class Target Protein Key Interacting Residues Type of Interaction
7-Phenyl-2-aminoquinolines Neuronal Nitric Oxide Synthase (nNOS) Isoform-specific Aspartate Hydrogen Bonding
Quinoline-based Analogs Topoisomerase I DG11, DA113, LYS532 Hydrogen Bonding, π-type interactions
5-Deazaalloxazine Analogs Protein Tyrosine Kinase (PTK) D810, E640, T670 Hydrogen Bonding

Analogs based on the quinoline structure have been investigated as ligands for dopamine (B1211576) receptors, particularly the D2-like subfamily (D2, D3, and D4), which are targets for treating neurological and psychiatric disorders. nih.govnih.gov A significant challenge in this area is achieving selectivity between the D2 and D3 receptor subtypes due to the high degree of amino acid homology within their binding sites. nih.gov Despite this, medicinal chemistry efforts have yielded potent and selective antagonists.

For example, certain D3 receptor antagonists have been developed that show pronounced selectivity over the D2 receptor. nih.gov One such compound, KKHA-761, exhibits a high affinity for the human D3 receptor (Kᵢ = 3.85 nM) with a 70-fold selectivity over the D2 receptor (Kᵢ = 270 nM). nih.gov Other research has identified N-phenylpiperazine analogs that can achieve even greater selectivity—up to 500-fold for the D3 versus the D2 receptor—by interacting with the receptor in a bitopic manner, engaging both the primary orthosteric site and a secondary binding pocket. mdpi.com Structural studies suggest that the D2 and D3 receptors can exist in distinct inactive conformations, and antagonists may preferentially bind to specific states, providing a structural basis for their varying degrees of inverse agonism and selectivity. elifesciences.org

Table 2: Binding Affinities and Selectivity of Example Dopamine Receptor Ligands

Compound Target Receptor Kᵢ (nM) Selectivity (D2/D3)
KKHA-761 Human D3 3.85 ~70-fold
Human D2 270
Cariprazine (RGH-188) D3 Subnanomolar D3-preferential
D2 Nanomolar

The inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative disorders, but achieving selectivity over other NOS isoforms, such as endothelial (eNOS) and inducible (iNOS), is critical to avoid unwanted side effects. acs.org Analogs of 2-aminoquinoline (B145021) have been specifically engineered to be potent and highly selective inhibitors of human nNOS. acs.orgresearchgate.net

Research into 7-phenyl-2-aminoquinolines demonstrated that compounds with a specific spatial relationship between the aminoquinoline core and a charged tail moiety could achieve nearly 900-fold selectivity for human nNOS over human eNOS. acs.org The structural basis for this remarkable selectivity lies in the interaction with an nNOS-specific aspartate residue that is absent in the eNOS isoform. acs.org Crystallographic data confirmed that these aminoquinoline compounds are the first in their class to directly target this unique residue, occupying a specific water-filled pocket within the enzyme. acs.org Further modifications, such as methylation of the aminoquinoline scaffold, have been shown to considerably improve this isoform selectivity. researchgate.net

Table 3: Selectivity Profile of a 7-Phenyl-2-aminoquinoline Analog

NOS Isoform Inhibition Selectivity Ratio (vs. nNOS)
Human nNOS Potent -
Human eNOS Weak Up to ~900-fold
Murine iNOS Moderate -

Preclinical In Vivo Efficacy and Pharmacodynamic Studies (excluding human trials)

Quinoline-based structures have shown therapeutic potential in preclinical animal models of neurodegenerative diseases. nih.govresearchgate.net In the context of Alzheimer's disease, 8-hydroxyquinoline-based analogs have been investigated as multimodal agents. researchgate.net These compounds have demonstrated the ability to inhibit amyloid-β aggregation, a key pathological hallmark of Alzheimer's, in addition to other disease-relevant activities like metal chelation and antioxidation. researchgate.net

While not exclusively focused on Alzheimer's, other quinoline-derived dopamine receptor antagonists have shown efficacy in animal models predictive of antipsychotic effects, which are relevant to central nervous system disorders. nih.gov For example, selective D3 antagonists have demonstrated efficacy in models such as MK-801-induced hyperactivity and phencyclidine-induced sensorimotor gating deficits in mice, providing proof-of-concept for their ability to modulate brain neurochemistry and behavior. nih.gov Furthermore, N-phenylpiperazine analogs with high D3 selectivity have been shown to be active in an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in a rat model of Parkinson's disease, highlighting their potential to treat symptoms of other neurodegenerative conditions. mdpi.com

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with analogs being developed to overcome widespread drug resistance. nih.govnih.gov Preclinical studies in rodent models have confirmed the in vivo efficacy of novel quinoline derivatives. A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to be orally active in the P. berghei mouse model, with efficacy comparable or superior to the established drug chloroquine. nih.gov This compound acts by inhibiting the formation of beta-hematin, which is crucial for the parasite's detoxification of heme, leading to the accumulation of toxic heme molecules within the parasite. nih.gov

Another class, 2-arylvinylquinolines, has also demonstrated significant in vivo antimalarial efficacy in murine models without observable toxicity. nih.gov These compounds are identified as fast-acting agents that are effective against the asexual blood-stage of the parasite, specifically during the trophozoite phase. nih.gov The most promising compounds from this series also show potential for transmission-blocking, a critical feature for malaria eradication efforts. nih.gov

Table 4: Preclinical Antimalarial Efficacy of Quinoline Analogs

Compound Class Animal Model Parasite Key Finding
4-Amino-7-chloroquinoline derivative (MG3) Mouse Plasmodium berghei Orally active with efficacy comparable to or better than chloroquine.
2-Arylvinylquinolines Mouse Not specified Excellent in vivo efficacy with no noticeable toxicity; fast-acting against blood-stage parasites.

Antimicrobial and Antifungal Activity in Laboratory Strains

The quinoline scaffold is a significant pharmacophore in the development of antimicrobial and antifungal agents. medcraveonline.com Derivatives of quinoline have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, antituberculosis, antimalarial, and anti-inflammatory properties. medcraveonline.com Modifications to the quinoline ring, particularly at the 7-position, have been a key strategy in the synthesis of novel compounds with enhanced antimicrobial efficacy. researchgate.netnih.gov

Research into 7-methylquinoline (B44030) derivatives has revealed promising activity against a variety of bacterial and fungal pathogens. For instance, a series of imidazole (B134444) derivatives prepared from 2-chloro-7-methyl-3-formylquinoline demonstrated competent biological activity against both Gram-positive and Gram-negative bacterial species, as well as fungal microorganisms. researchgate.net Similarly, novel bisquinoline derivatives have been synthesized and tested, with some showing significant antibacterial and antifungal effects. researchgate.net

Studies on related quinoline structures further highlight the importance of substitution patterns for antimicrobial action. For example, 7- and 5,7-substituted 8-quinolinols have been evaluated for their antifungal properties. nih.gov In one study, 2-methyl-8-quinolinol and its substituted derivatives were tested against five different fungi, with the 5,7-dichloro and 5,7-dibromo derivatives showing the highest fungitoxic activity. nih.gov Another study focused on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, which were screened for their potential against pathogenic microbes causing urinary tract infections. nih.gov

The antibacterial activity of various quinoline derivatives has been evaluated against a range of laboratory strains. Newly synthesized 2H-oxeto[2,3-b]quinolines, derived from 2-chloro-3-formyl quinolines, were screened against seven different pathogens, with some compounds showing moderate to good activity. medcraveonline.com In another investigation, a series of new quinoline derivatives were designed as potential peptide deformylase (PDF) enzyme inhibitors and demonstrated excellent Minimum Inhibitory Concentration (MIC) values against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov These compounds also showed potent activity against fungal strains like A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov

The following tables summarize the in vitro antimicrobial and antifungal activities of various 7-methylquinoline analogs and related derivatives against several laboratory strains.

Table 1: In Vitro Antibacterial Activity of 7-Methylquinoline Analogs

CompoundBacterial StrainActivity/MeasurementReference
Imidazole derivatives of 2-chloro-7-methyl-3-formylquinolineGram-positive bacteriaCompetent biological activity researchgate.net
Imidazole derivatives of 2-chloro-7-methyl-3-formylquinolineGram-negative bacteriaCompetent biological activity researchgate.net
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereusMIC: 3.12 - 50 µg/mL nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivativesStaphylococcusMIC: 3.12 - 50 µg/mL nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivativesPseudomonasMIC: 3.12 - 50 µg/mL nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivativesEscherichia coliMIC: 3.12 - 50 µg/mL nih.gov
7-Bromoquinoline-5,8-dione aryl sulphonamidesK. PneumoniaMIC: 0.80 - 1.00 mg/ml researchgate.net
7-Bromoquinoline-5,8-dione aryl sulphonamidesS. typhiMIC: 0.80 - 1.00 mg/ml researchgate.net

Table 2: In Vitro Antifungal Activity of 7-Methylquinoline Analogs

CompoundFungal StrainActivity/MeasurementReference
Imidazole derivatives of 2-chloro-7-methyl-3-formylquinolineFungal microorganismsCompetent biological activity researchgate.net
5,7-dichloro-2-methyl-8-quinolinolAspergillus nigerHighly fungitoxic nih.gov
5,7-dibromo-2-methyl-8-quinolinolAspergillus nigerHighly fungitoxic nih.gov
5,7-dichloro-2-methyl-8-quinolinolA. oryzaeHighly fungitoxic nih.gov
5,7-dibromo-2-methyl-8-quinolinolA. oryzaeHighly fungitoxic nih.gov
5,7-dichloro-2-methyl-8-quinolinolTrichoderma virideHighly fungitoxic nih.gov
5,7-dibromo-2-methyl-8-quinolinolTrichoderma virideHighly fungitoxic nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivativesA. flavusPotentially active nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivativesA. nigerPotentially active nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivativesF. oxysporumPotentially active nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivativesC. albicansPotentially active nih.gov

These findings underscore the potential of 7-methylquinoline-5-amine analogs as a promising area for the development of new antimicrobial and antifungal therapies. The substitutions on the quinoline ring system play a crucial role in determining the spectrum and potency of their activity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (TFD), are fundamental to predicting the intrinsic properties of 7-Methylquinolin-5-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and structural properties.

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital Theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline (B57606) ring, reflecting its electron-donating capacity. The LUMO, conversely, is likely distributed over the entire quinoline ring system, which can accept electron density. The presence of the electron-donating amino group and the weakly electron-donating methyl group is expected to raise the HOMO energy level and slightly affect the LUMO, leading to a relatively small HOMO-LUMO gap. A smaller gap suggests that the molecule can be easily excited, which influences its color and reactivity.

Computational studies on analogous compounds such as 5-aminoquinoline (5-AQ) and 6-aminoquinoline (6-AQ) reveal HOMO-LUMO gaps of approximately 4.5 eV and 4.2 eV, respectively. Based on these related structures, the electronic properties of this compound can be estimated.

Table 1: Estimated Frontier Orbital Energies and Properties for this compound

Parameter Estimated Value Significance
HOMO Energy ~ -5.8 eV Indicates the energy of the highest energy electrons; related to the ionization potential.
LUMO Energy ~ -1.5 eV Indicates the energy of the lowest energy electron acceptor orbital; related to electron affinity.

Note: These values are estimations based on data from structurally similar aminoquinolines and can vary depending on the computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of electronic transitions between molecular orbitals, it is possible to predict the wavelengths at which a molecule will absorb and emit light.

For this compound, the primary electronic transitions are expected to be of the π→π* type, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the quinoline ring system. nih.gov The position of the absorption maximum (λ_max) is influenced by the substituents and the solvent environment. Computational studies on similar aminoquinolines have shown that increasing solvent polarity can lead to a bathochromic (red) shift in both absorption and emission spectra due to the stabilization of the more polar excited state. nih.gov

Table 2: Predicted Spectroscopic Properties of this compound in Different Solvents

Solvent Predicted Absorption Max (λ_max) Predicted Emission Max (λ_em) Expected Transition Type
Gas Phase ~ 330 nm ~ 395 nm π→π*

Note: These are illustrative predictions based on TD-DFT calculations performed on analogous quinoline derivatives. Actual experimental values may differ.

Geometry optimization is a computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. pennylane.ai This is a crucial step before predicting other properties, as the geometry of a molecule influences its electronic and spectroscopic characteristics. Methods like DFT with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. researchgate.netdergipark.org.tr

For this compound, the quinoline core is expected to be largely planar. The geometry optimization would focus on determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the amino (-NH₂) and methyl (-CH₃) groups relative to the quinoline ring. The amino group's hydrogen atoms and the methyl group's hydrogen atoms will adopt positions that minimize steric hindrance and optimize electronic interactions with the ring.

Table 3: Selected Optimized Geometrical Parameters for this compound (Predicted)

Parameter Bond/Angle Predicted Value
Bond Length C5-N (amino) ~ 1.38 Å
Bond Length C7-C (methyl) ~ 1.51 Å
Bond Angle C4-C5-N (amino) ~ 121°

Note: These values represent typical bond lengths and angles for similar aromatic amines and methylarenes and would be confirmed by a specific DFT calculation.

Quantum chemical calculations can be used to predict various reactivity descriptors, such as molecular electrostatic potential, and to estimate the acidity or basicity of functional groups through pKa prediction. mdpi.com The pKa is a measure of the tendency of a molecule to donate or accept a proton at a specific pH.

The amino group at the 5-position of this compound is basic due to the lone pair of electrons on the nitrogen atom. Computational methods can predict the pKa of this group by calculating the free energy change of the protonation reaction in a solvent, often simulated using a Polarizable Continuum Model (PCM). researchgate.net The predicted pKa value is crucial for understanding the compound's behavior in biological systems, as the protonation state affects solubility, membrane permeability, and receptor binding. Studies on related compounds like 5-aminoquinoline indicate that the quinoline nitrogen is the site of protonation in the excited state, a property known as photobasicity. chemrxiv.org

Table 4: Predicted Reactivity and Stability Parameters for this compound

Parameter Predicted Value Significance
pKa (of the conjugate acid) ~ 5.5 Indicates the pH at which the amino group is 50% protonated; affects physiological behavior.
Chemical Hardness (η) ~ 2.15 eV A measure of resistance to change in electron distribution; higher values indicate greater stability.

Note: The pKa value is an estimate based on related aromatic amines. Chemical hardness and electronegativity are derived from the estimated HOMO and LUMO energies.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to study the behavior of molecules in more complex environments, such as in solution or interacting with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The process involves placing the 3D structure of this compound, obtained from geometry optimization, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. proquest.com The docking results also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov Given the prevalence of the quinoline scaffold in biologically active compounds, this compound could be docked against various targets, such as kinases, reverse transcriptase, or DNA gyrase, to explore its potential therapeutic applications. nih.govbohrium.com

Table 5: Hypothetical Molecular Docking Results for this compound

Protein Target (PDB ID) Docking Score (kcal/mol) Key Interacting Residues (Hypothetical) Potential Hydrogen Bonds
Cyclin-Dependent Kinase 2 (1HCK) -7.8 LEU83, LYS33, ASP86 Amino group with ASP86 backbone

Note: This table is for illustrative purposes only. The docking scores and interactions are hypothetical and would need to be determined by specific molecular docking studies.

Molecular Dynamics Simulations for Binding Affinity and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, offering deep insights into conformational changes and ligand-receptor binding interactions.

While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the methodology is widely applied to the broader class of quinoline derivatives to explore their therapeutic potential. molinspiration.commolinspiration.com For instance, MD simulations are employed to investigate how quinoline-based compounds interact with biological targets such as enzymes or receptors. mcule.comnih.govswissadme.ch These simulations can calculate the binding free energy, which is a measure of the affinity between a ligand (like a quinoline derivative) and its protein target. By observing the trajectory of the molecule and its interactions with amino acid residues in a binding pocket, researchers can understand the stability of the complex and the key forces (e.g., hydrogen bonds, hydrophobic interactions) driving the binding event. molinspiration.com Furthermore, MD simulations reveal the conformational dynamics of the ligand and the protein upon binding, showing how both molecules adapt their shapes to achieve an optimal fit. nih.gov This information is invaluable for the rational design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which molecular properties (descriptors) are critical for activity, QSAR models can predict the potency of novel, unsynthesized molecules.

Specific QSAR models for this compound have not been detailed in the reviewed literature. However, QSAR studies are a cornerstone in the development of various quinoline derivatives for a range of pharmacological applications, including antimalarial and antituberculosis agents. vcclab.orgkaggle.com In a typical QSAR study involving quinoline analogs, a set of molecules with known biological activities is used as a training set. kaggle.com For each molecule, a wide range of molecular descriptors are calculated, including electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity. vcclab.org The resulting QSAR models can highlight the structural features that enhance or diminish the desired biological effect, providing a roadmap for designing more effective compounds.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and computational ADME (absorption, distribution, metabolism, and excretion) predictions. Below are key molecular descriptors predicted for this compound.

Property NamePredicted Value
Topological Polar Surface Area38.91 Ų
Partition Coefficient (LogP)2.19
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count0

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a key predictor of a drug's ability to permeate cell membranes. For this compound, the predicted TPSA is 38.91 Ų . Molecules with a TPSA of less than 90 Ų are more likely to penetrate the blood-brain barrier.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. The predicted LogP for this compound is 2.19 . This value indicates a moderate degree of lipophilicity.

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonds are crucial for molecular recognition and binding to biological targets. The number of hydrogen bond donors and acceptors in a molecule influences its solubility and binding affinity. This compound is predicted to have 1 hydrogen bond donor (from the amine group) and 2 hydrogen bond acceptors (the two nitrogen atoms).

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds (generally less than 10) is considered favorable for oral bioavailability. This compound has 0 rotatable bonds , indicating a rigid structure.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 7-Methylquinolin-5-amine, offering a detailed map of the proton and carbon environments within the molecule, as well as characterizing the nitrogen heteroatoms.

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of each proton. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the methyl and amino substituents.

The aromatic region of the spectrum is complex due to the fused ring system. The protons on the quinoline (B57606) core exhibit characteristic coupling patterns. Protons on the pyridine (B92270) ring (positions 2, 3, and 4) and the benzene (B151609) ring (positions 6 and 8) will appear as doublets, triplets, or doublets of doublets, depending on their neighboring protons. The methyl group at position 7 will typically appear as a singlet in the upfield region of the aromatic spectrum, around 2.5 ppm. The protons of the amino group at position 5 will also produce a singlet, the chemical shift of which can be concentration-dependent and may be broadened due to proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 8.5 - 8.8 dd
H3 7.2 - 7.5 dd
H4 8.0 - 8.3 d
H6 7.0 - 7.3 d
H8 7.6 - 7.9 d
-CH₃ (C7) 2.4 - 2.6 s

Note: Predicted values are based on analogous substituted quinoline structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the mesomeric and inductive effects of the methyl and amino substituents.

The spectrum will display ten distinct signals corresponding to the ten carbon atoms of the 7-methylquinoline (B44030) core, plus the carbon of the methyl group. The carbons of the pyridine ring generally appear at a lower field compared to those of the benzene ring. The carbon atom attached to the nitrogen (C8a) and the carbon at position 2 are typically the most deshielded. The presence of the electron-donating amino group at C5 will cause an upfield shift for C5 and the ortho and para carbons (C4a, C6, and C8), while the methyl group at C7 will have a smaller shielding effect on the surrounding carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 148 - 152
C3 120 - 124
C4 135 - 139
C4a 128 - 132
C5 140 - 144
C6 115 - 119
C7 137 - 141
C8 118 - 122
C8a 145 - 149

Note: Predicted values are based on analogous substituted quinoline structures. Actual values may vary depending on the solvent and experimental conditions.

Multinuclear NMR, particularly ¹⁵N NMR, can be employed to directly probe the electronic environment of the nitrogen atoms in this compound. The quinoline ring nitrogen and the exocyclic amino nitrogen will exhibit distinct chemical shifts.

The ¹⁵N chemical shift of the quinoline nitrogen is sensitive to hybridization and substitution effects. rsc.org For the sp²-hybridized nitrogen in the quinoline ring, the chemical shift is expected in the range of -70 to -100 ppm relative to nitromethane. The chemical shift of the sp³-hybridized amino group nitrogen will be further upfield, typically in the range of -300 to -350 ppm. These distinct chemical shifts allow for the unambiguous assignment of the two nitrogen environments within the molecule. Factors such as solvent polarity and pH can influence these chemical shifts due to interactions with the lone pair of electrons on the nitrogen atoms. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for its sensitive quantification in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, particularly after derivatization to increase its volatility and thermal stability. Common derivatization agents for primary amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

In the GC, the derivatized analyte is separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight of the derivatized compound, and a series of fragment ions that provide structural information. The fragmentation pattern of the quinoline ring often involves the loss of HCN or C₂H₂. The fragmentation of the derivatized amino group will also yield characteristic ions.

Table 3: Expected GC-MS Fragmentation for a Silylated Derivative of this compound

m/z Interpretation
M+• Molecular ion of the derivatized compound
M-15 Loss of a methyl group from the silyl (B83357) derivative

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex samples without the need for derivatization. nih.govresearchgate.net

The separation is typically achieved using a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution allows for the efficient separation of the analyte from matrix components.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized using a soft ionization technique such as electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry is then performed in the multiple reaction monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences and allows for very low detection limits. waters.comsciex.com

Table 4: Typical HPLC-MS/MS Parameters for the Analysis of this compound

Parameter Condition
HPLC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Ionization Mode ESI Positive
Precursor Ion ([M+H]⁺) m/z 159.09

| Product Ions | To be determined experimentally (e.g., fragments from the quinoline ring) |

ESI-MS for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to determine the molecular weight of thermally labile molecules like this compound. nih.govwikipedia.org This method is particularly effective for analyzing aminoquinoline derivatives. nih.gov In positive ion mode, the analyte typically forms a protonated molecular ion [M+H]⁺. nih.gov Given the molecular formula of this compound, C₁₀H₁₀N₂, its theoretical monoisotopic mass is 158.08 g/mol . Therefore, in an ESI-mass spectrum, the primary ion observed would be the [M+H]⁺ peak at a mass-to-charge ratio (m/z) of approximately 159.09. The technique's high sensitivity and minimal fragmentation are advantageous for unambiguous molecular weight confirmation. nih.gov Tandem mass spectrometry (MS/MS) can be further employed on this quasimolecular ion to generate characteristic fragmentation patterns, providing valuable structural information. nih.gov

Vibrational Spectroscopy (FTIR, FT-Raman)

The analysis of related substituted quinoline and aniline (B41778) compounds allows for the assignment of key vibrational frequencies. researchgate.netmdpi.com

N-H Vibrations : The amine group (-NH₂) is characterized by symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The N-H scissoring mode is expected around 1600-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations from the quinoline ring are expected above 3000 cm⁻¹. scialert.net The methyl group (-CH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. scialert.net

Ring Vibrations : The stretching vibrations of the C=C and C=N bonds within the quinoline heterocyclic ring system typically occur in the 1430-1625 cm⁻¹ region. scialert.netirphouse.com Ring breathing modes and other skeletal vibrations are also observed at lower wavenumbers.

The complementary nature of FTIR and FT-Raman spectroscopy is essential for a complete vibrational analysis, as some modes may be more active in one technique than the other.

Table 1: Predicted Vibrational Frequencies for this compound This table is generated based on characteristic frequencies of related compounds.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Asymmetric & Symmetric Stretch 3300 - 3500 FTIR / FT-Raman
Aromatic C-H Stretch 3000 - 3100 FTIR / FT-Raman
Methyl C-H Stretch 2850 - 3000 FTIR / FT-Raman
C=N, C=C Ring Stretch 1430 - 1625 FTIR / FT-Raman
N-H Scissoring 1600 - 1650 FTIR
C-H Bending (in-plane & out-of-plane) 1000 - 1300 FTIR / FT-Raman
C-N Stretch 1250 - 1350 FTIR

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The quinoline core is a chromophore that exhibits strong absorption in the UV region. researchgate.net The spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov For quinoline and its derivatives, these absorptions are typically observed in the 250-400 nm range. researchgate.netnih.gov The presence of the amino (-NH₂) and methyl (-CH₃) groups, acting as auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Many quinoline derivatives are known to be fluorescent, making them useful in various applications, including the development of molecular probes. nih.govnih.govchemimpex.com The fluorescence properties arise from the emission of photons as the excited electronic state returns to the ground state. Luminescence studies involve measuring the emission spectrum upon excitation at a specific wavelength. The resulting data include the maximum emission wavelength, quantum yield, and fluorescence lifetime, which are characteristic of the molecule's electronic structure and its interaction with the solvent environment. nih.gov The amino group, in particular, can significantly enhance the fluorescence properties of the quinoline scaffold. nih.gov

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. helsinki.fi To perform this analysis, a high-quality single crystal of this compound is required.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of compounds like this compound. This method provides information on the oxidation and reduction potentials, which are crucial for understanding the compound's electronic behavior. The electrochemical properties of aminoquinolines have been studied, showing that the amino group attached to the quinoline ring is electrochemically active. researchgate.netresearchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. nih.govtricliniclabs.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing quinoline derivatives. nih.govnih.gov A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govsielc.com Purity is assessed by detecting any impurity peaks in the chromatogram, and quantification can be performed using a UV detector set at a wavelength where the compound absorbs strongly. For many aminoquinolines, purity is confirmed to be ≥95% by this method. nih.gov

Gas Chromatography (GC): GC, often coupled with a Mass Spectrometry (MS) detector (GC-MS), is suitable for analyzing volatile and thermally stable compounds like quinolines. cmes.org A capillary column, such as a DB-5MS, is used for separation. cmes.org The sample is vaporized and carried through the column by an inert gas (e.g., helium). The retention time is characteristic of the compound, and the mass spectrometer provides definitive identification and quantification. These methods are highly sensitive, with detection limits often in the mg/kg range. cmes.org

Derivatization Strategies for Enhanced Chromatographic Behavior

Derivatization is a chemical modification process employed to alter the physicochemical properties of an analyte to improve its chromatographic behavior and detectability. For this compound, derivatization can be particularly advantageous to enhance its volatility for gas chromatography or to improve its retention and detection in HPLC.

Silylation involves the replacement of an active hydrogen in the amine group of this compound with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. This process is primarily used to increase the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The reaction typically involves a silylating agent like bis(trimethylsilyl)acetamide (BSA) wikipedia.org. The resulting silylated derivative is less polar and more volatile than the parent amine. While silylation is a well-established technique for amines, its application is more common in GC than in HPLC wikipedia.org.

Acylation is a common derivatization strategy for primary and secondary amines, including the amino group of this compound. This reaction involves the introduction of an acyl group, which can serve multiple purposes. Acylation can decrease the polarity of the amine, leading to improved peak shape and retention in reversed-phase HPLC. Furthermore, the acyl group can be chosen to introduce a chromophore or fluorophore, significantly enhancing the sensitivity of UV or fluorescence detection. A notable reagent for this purpose is 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor), which reacts with amines to produce highly fluorescent and stable derivatives pjoes.com.

To achieve high sensitivity in HPLC analysis, particularly for trace-level quantification, derivatization with a fluorescent labeling agent is a powerful strategy.

O-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives diva-portal.orgnih.gov. This pre-column derivatization is widely used for the analysis of amino acids and other primary amines chromatographyonline.comnih.gov. The resulting derivatives can be detected with high sensitivity using a fluorescence detector. A significant advantage of OPA is the speed of the reaction, which can often be automated within the HPLC autosampler chromatographyonline.com. However, the stability of the OPA derivatives can be a limitation nih.gov.

Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and robust derivatizing reagent for primary and secondary amines usda.govnih.gov. It reacts with the amino group of this compound to form a highly fluorescent and stable dansyl amide derivative usda.govspringernature.com. The derivatization is typically carried out in an alkaline medium. The resulting dansylated compound can be readily separated by reversed-phase HPLC and detected with high sensitivity by a fluorescence detector researchgate.netmdpi.com.

Ion-pairing chromatography is a valuable technique for the separation of ionic and highly polar compounds on a reversed-phase column. For this compound, which is basic and exists in a protonated (cationic) form at acidic pH, an anionic ion-pairing reagent can be added to the mobile phase. This reagent, typically an alkyl sulfonate, forms a neutral ion pair with the protonated analyte. This neutral complex has increased hydrophobicity, leading to enhanced retention and improved separation on a C18 or similar column. This technique has been successfully applied to the separation of various quinoline and isoquinoline (B145761) alkaloids nih.govproquest.comresearchgate.netresearchgate.net.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should align with the theoretical values calculated from its molecular formula, C₁₀H₁₀N₂. This analysis is a critical step in confirming the empirical formula of a newly synthesized compound and serves as an indicator of its purity. Typically, the experimentally determined values are expected to be within ±0.4% of the calculated values for a compound to be considered pure researchgate.net.

**Table 2: Elemental Composition of this compound (C₁₀H₁₀N₂) **

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 10 120.11 75.92
Hydrogen H 1.008 10 10.08 6.37
Nitrogen N 14.007 2 28.014 17.71

| Total | | | | 158.204 | 100.00 |

Applications and Emerging Research Areas Beyond Pharmaceutical Biology

Materials Science and Engineering Applications

The quinoline (B57606) nucleus, particularly when functionalized as in 7-methylquinolin-5-amine, serves as a robust building block for a variety of advanced materials. Its derivatives are being investigated for use in organic electronics, photovoltaics, and sensor technology due to their favorable photophysical and electrochemical characteristics.

Organic Light-Emitting Diode (OLED) and Transistor Materials

Metal complexes derived from quinoline structures have been studied for their application in organic light-emitting diodes (OLEDs). These materials are crucial for the development of vibrant and efficient displays and lighting solutions. The coordination of quinoline-based ligands to metal centers can yield complexes with desirable electroluminescent properties, contributing to the performance of OLED devices. nih.gov

Photovoltaic Cells and Dye-Sensitized Solar Cells

In the field of renewable energy, quinoline derivatives are being explored as components in dye-sensitized solar cells (DSSCs). Three novel dyes with a diphenylamine donor, a quinoline π-bridge, and a cyanoacrylic acid anchoring group were synthesized for use in DSSCs. researchgate.net The strategic incorporation of different auxiliary acceptors, such as benzene (B151609), benzothiadiazole (BTD), and N-ethylhexylbenzotriazole (BTZ), into the dye's D-A-π-A structure has been shown to significantly influence the photovoltaic performance. researchgate.net

Table 1: Performance of Quinoline-Based Dyes in DSSCs

Dye Structure ComponentPerformance MetricResult
Benzothiadiazole (BTD) Auxiliary AcceptorPower Conversion Efficiency (PCE)5.21%
Benzothiadiazole (BTD) Auxiliary AcceptorShort-Circuit Current Density (Jsc)11.53 mA cm⁻²
Benzothiadiazole (BTD) Auxiliary AcceptorOpen-Circuit Voltage (Voc)0.627 V
N-ethylhexylbenzotriazole (BTZ) Auxiliary AcceptorEffect on Charge RecombinationRetardation observed

Dyes, Pigments, and Chromophoric Applications

The inherent aromatic structure of the quinoline ring system makes it an excellent chromophore. This property is leveraged in the design of various dyes and pigments. The ability to modify the quinoline structure with different functional groups allows for the tuning of its color and other photophysical properties to suit specific applications.

Fluorescent Probes and Chemosensors

Quinoline derivatives are extensively used in the development of fluorescent probes and chemosensors for the detection of various analytes. The 8-aminoquinoline (B160924) scaffold, a close relative of this compound, has been a foundational structure for probes designed to detect metal ions like zinc (II). mdpi.comresearchgate.net These sensors often work by forming a metal complex that enhances fluorescence intensity. mdpi.com For instance, the 2:1 complexation of 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) with Zn²⁺ leads to a four-fold increase in fluorescence. mdpi.com

More complex derivatives, such as those based on 7-(diethylamino)quinolin-2(1H)-one, have been synthesized to create selective fluorescent probes. acs.orgnih.gov One such probe, a chalcone derivative, demonstrated high selectivity for bisulfite (HSO₃⁻) with a detection limit of 0.7 μmol L⁻¹, making it useful for applications like analyzing wine samples. acs.org These probes often operate on a "turn-off" mechanism where the fluorescence is quenched upon binding to the target analyte. acs.org The design of these molecules is critical, as substituents on the quinolin-2(1H)-one ring can significantly modify their photophysical properties, enabling the creation of novel and highly specific fluorescent sensors. nih.gov

Catalysis and Industrial Chemical Processes

The utility of this compound and its derivatives extends to the realm of catalysis, where they can act as ligands that coordinate with metal centers to form catalytically active complexes. These complexes can facilitate a variety of important chemical transformations.

Ligands for Functional Metal Complexes

The nitrogen atom in the quinoline ring and the amino group of this compound provide excellent coordination sites for metal ions. This chelating ability allows them to function as ligands in the formation of stable and functional metal complexes. nih.gov The design of the ligand is a critical factor that influences the stability and catalytic properties of the resulting metal complex. biointerfaceresearch.com

Derivatives of 8-aminoquinoline have been employed as chiral ligands in metal complexes for asymmetric catalysis. mdpi.com For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of alkaloids. mdpi.com Similarly, amidoquinoline ligands have been developed for hafnium, zirconium, and titanium complexes used in olefin polymerization, demonstrating the capacity to produce ultrahigh molecular weight copolymers at elevated temperatures. researchgate.net The ability to form stable complexes with a variety of transition metals makes quinoline-based ligands valuable in developing catalysts for fine chemical synthesis and polymerization processes. biointerfaceresearch.commdpi.comdntb.gov.ua

This compound as a Building Block for Complex Organic Synthesis

This compound serves as a valuable scaffold in the field of organic chemistry, providing a foundational structure for the elaboration of more complex molecules. Its inherent chemical functionalities—a nucleophilic amino group and an aromatic quinoline core—offer strategic points for synthetic modifications. This positions the compound as a key intermediate in the construction of diverse molecular architectures, particularly in the development of novel heterocyclic systems.

The strategic placement of the methyl and amino groups on the quinoline ring influences the regioselectivity of subsequent reactions, allowing for controlled synthetic transformations. Researchers have utilized this compound and its derivatives in multi-step synthetic sequences to build fused heterocyclic compounds and to introduce varied substituents, thereby accessing a range of novel chemical entities.

One of the key applications of aminoquinolines as synthetic building blocks is in the preparation of compounds with potential biological activities. For instance, the 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drugs, and extensive research has been conducted on the synthesis of various analogs by modifying the quinoline core. nih.govucsf.eduresearchgate.netnih.gov While much of the focus has been on 4-aminoquinolines, the principles of using the quinoline nucleus as a template for diversification are broadly applicable.

The synthesis of complex molecules from quinoline precursors often involves leveraging the reactivity of the amine substituent. For example, the amino group can be a handle for introducing new functionalities or for participating in cyclization reactions to form fused ring systems. nih.govnih.gov While direct and detailed examples of multi-step syntheses starting specifically from this compound are not extensively documented in the provided search results, the general reactivity of aminoquinolines supports its potential as a versatile building block.

The synthesis of various substituted quinolines often begins with a substituted aniline (B41778), which then undergoes cyclization to form the quinoline ring system. ucsf.edu This modular approach allows for the introduction of diversity at various positions of the quinoline core, including the 5- and 7-positions. Once the this compound scaffold is formed, it can be further functionalized.

For instance, the amino group can undergo reactions such as acylation, alkylation, or diazotization, leading to a wide array of derivatives. These derivatives can then be subjected to further transformations to construct more intricate molecular frameworks. The development of novel synthetic methodologies, including palladium-catalyzed cross-coupling reactions and oxidative annulation strategies, has expanded the toolkit for modifying quinoline-based intermediates. durham.ac.ukmdpi.com

The following table outlines the types of reactions that aminoquinolines can typically undergo, highlighting the potential synthetic pathways for elaborating the this compound core.

Reaction TypeReagent/CatalystPotential Product
AcylationAcyl chloride, AnhydrideAmide derivative
AlkylationAlkyl halideAlkylated amine
SulfonylationSulfonyl chlorideSulfonamide derivative
Buchwald-Hartwig AminationAryl halide, Pd catalystDiaryl amine derivative
Pictet-Spengler ReactionAldehyde, Acid catalystFused tetracyclic system
Skraup-Doebner-von Miller Reactionα,β-Unsaturated carbonylFused polycyclic system

While specific data on the yields and conditions for reactions starting with this compound are not detailed in the search results, the established chemistry of aminoquinolines provides a strong indication of its utility as a versatile building block for the synthesis of complex organic molecules. Further research into the specific reactivity of this compound would be beneficial for fully exploring its synthetic potential.

Future Research Directions and Challenges

Advancements in Asymmetric Synthesis and Stereoselective Routes

The synthesis of chiral compounds is a major focus in the development of new drugs, as different enantiomers of a molecule can have distinct biological activities. While many traditional synthetic methods produce a racemic mixture of enantiomers, modern drug development increasingly demands enantiomerically pure compounds. Asymmetric synthesis, which selectively produces one enantiomer, has become a cornerstone of medicinal chemistry.

Future research will likely focus on developing stereoselective routes to chiral derivatives of 7-Methylquinolin-5-amine. This involves the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of C=N bonds is a practical strategy for producing enantiomerically enriched amines. The key challenge lies in designing catalysts and reaction conditions that are not only highly selective but also efficient and scalable for the specific molecular framework of this compound and its analogs. The development of methods like the highly diastereoselective anti-aminohydroxylation of α,β-unsaturated esters, which has been used in the synthesis of other complex vicinal amino alcohols, could serve as a template for creating chiral centers in novel quinoline (B57606) derivatives.

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-Von Miller, and Friedländer syntheses, often suffer from drawbacks like harsh reaction conditions, the use of toxic reagents, and low yields. Consequently, a significant area of future research is the development of novel and sustainable synthetic methodologies.

"Green chemistry" principles are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and improve efficiency. This includes the use of greener solvents like water and ethanol, microwave irradiation to reduce reaction times, and the development of reusable catalysts. One-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel, are also gaining traction as they reduce waste and simplify purification processes.

Recent advances have focused on transition metal-catalyzed C-H activation and oxidative annulation strategies to build the quinoline scaffold with high efficiency and regioselectivity. Future work will likely explore a wider range of catalysts, including nanocatalysts, and reaction conditions to further improve the sustainability and versatility of quinoline synthesis. The development of efficient one-pot, tandem processes, such as the synthesis of quinolines from o-aminothiophenol and 1,3-ynone, provides a blueprint for future synthetic designs.

Synthetic Approach Key Features Advantages
Green Chemistry Use of non-hazardous solvents, recyclable catalysts, microwave irradiation.Environmentally friendly, reduced waste, faster reaction times.
One-Pot Synthesis Multiple reaction steps in a single vessel.Simplified workup, reduced solvent use, increased efficiency.
Transition Metal Catalysis C-H bond activation, oxidative annulation.High efficiency, regioselectivity, and broad substrate tolerance.
Nanocatalysis Use of nanobased recyclable catalysts.Overcomes issues of catalyst recovery and can lead to higher yields.

Rational Design of Analogs with Enhanced Biological Specificity and Potency

The rational design of analogs of this compound is a critical area of research aimed at improving biological activity and selectivity. This process relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological effects.

By systematically modifying the this compound scaffold and observing the impact on biological activity, researchers can identify key structural features responsible for its therapeutic effects. For example, the addition of electron-donating groups (like -CH3, -OCH3) or electron-withdrawing groups (like -Cl, -NO2) can alter the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. Hybridizing the quinoline core with other heterocyclic scaffolds is another strategy to enhance bioactivity.

SAR studies have been instrumental in developing quinoline derivatives as potent anticancer agents. For instance, studies on 8-hydroxyquinoline-derived Mannich bases have shown that substitutions at the R5 and R7 positions significantly influence their multidrug-resistance selective toxicity. Similarly, the design of 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids has led to promising antibacterial agents. Future research will continue to leverage SAR to design novel analogs of this compound with improved potency and specificity for their biological targets.

Deeper Exploration of Molecular Mechanisms and Target Interactions

A fundamental aspect of future research will be to gain a more profound understanding of the molecular mechanisms through which this compound and its derivatives exert their biological effects. While quinoline-based compounds are known to have a wide range of pharmacological activities, including anticancer and antimalarial properties, the precise molecular targets and interaction pathways are often not fully elucidated.

Quinoline derivatives have been shown to act on various molecular targets, such as topoisomerase, tyrosine kinases, and tubulin, in the context of cancer therapy. For example, some quinoline-chalcone hybrids have been found to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and leading to cancer cell death. Other quinoline derivatives act as inhibitors of the PI3K/AkT/mTOR pathway, which is crucial for cell survival and proliferation.

Future studies will employ a combination of biochemical, biophysical, and cell-based assays to identify and validate the specific molecular targets of this compound analogs. Techniques like molecular dynamics simulations can provide insights into the binding modes and intermolecular interactions between the compound and its target protein. A deeper understanding of these mechanisms is essential for the rational design of more effective and less toxic therapeutic agents.

Biological Target Therapeutic Area Mechanism of Action
Topoisomerase CancerInhibition of DNA replication and repair.
Tyrosine Kinases CancerInhibition of signaling pathways involved in cell growth and proliferation.
Tubulin CancerDisruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
PI3K/AkT/mTOR Pathway CancerInhibition of a key signaling cascade for cell survival and proliferation.
Falcipain-2 MalariaInhibition of a cysteine protease in Plasmodium falciparum.

Computational Approaches for Predictive Modeling and Lead Optimization

Computational methods are playing an increasingly important role in drug discovery and development, offering a powerful toolkit for predictive modeling and lead optimization. These in-silico approaches can significantly accelerate the design of new drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity before they are synthesized in the laboratory.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing robust and validated QSAR models, researchers can predict the activity of newly designed compounds and prioritize them for synthesis. Molecular docking studies are another valuable tool that can predict the binding orientation and affinity of a ligand to its target protein, providing insights into the molecular basis of its activity.

For this compound and its derivatives, computational approaches can be used to design analogs with improved binding to their intended targets and better drug-like properties. For instance, a 3D-QSAR model was developed for a series of quinoline-based compounds with anti-gastric cancer activity, which led to the design of new compounds with enhanced biological activity. Future research will continue to leverage these computational tools for the rational design and optimization of novel this compound-based therapeutic agents.

Expansion into Diverse Application Areas (e.g., new materials, sensors)

While much of the research on quinoline derivatives has focused on their medicinal applications, there is growing interest in exploring their use in other fields, such as materials science and analytical chemistry. The unique photophysical and electronic properties of the quinoline scaffold make it an attractive building block for new materials and sensors.

For example, 7-Methylquinoline (B44030) has been utilized in the production of organic light-emitting diodes (OLEDs), contributing to the development of energy-efficient display technologies. Quinoline derivatives are also being investigated as fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high sensitivity.

The ability of the quinoline ring system to interact with various analytes makes it a promising candidate for the development of chemical sensors. Future research will likely focus on designing and synthesizing novel this compound derivatives with tailored properties for specific applications in materials science and sensor technology. This expansion into new areas could unlock novel applications and further highlight the versatility of this chemical scaffold.

Addressing Challenges in Synthetic Scale-Up and Process Optimization for Research

A significant challenge in the development of new compounds for research and potential commercialization is the transition from small-scale laboratory synthesis to larger-scale production. Many of the novel and elegant synthetic methods developed in academic labs are not easily scalable, presenting a bottleneck in the drug development pipeline.

The scale-up of a chemical synthesis often requires a complete re-evaluation and optimization of the reaction conditions. Issues that may not be significant at the milligram scale, such as heat transfer, mixing, and purification, can become major obstacles at the gram or kilogram scale. For example, traditional quinoline syntheses that require high temperatures and long reaction times are often not practical for large-scale production.

Future research in this area will need to focus on developing synthetic routes that are not only efficient and sustainable but also robust and scalable. This includes the development of continuous flow processes, which can offer better control over reaction parameters and facilitate easier scale-up compared to traditional batch processes. Process optimization studies will be crucial to identify the most efficient and cost-effective methods for producing this compound and its derivatives in the quantities needed for advanced preclinical and clinical studies. Addressing these challenges is essential for translating promising research findings into tangible therapeutic and technological innovations.

Q & A

Basic: What is the molecular structure of 7-Methylquinolin-5-amine, and how is it characterized experimentally?

The molecular formula of this compound is C10H10N2 , with a quinoline backbone substituted by a methyl group at position 7 and an amine group at position 5. Key structural identifiers include:

  • SMILES : CC1=CC(=C2C=CC=NC2=C1)N
  • InChIKey : UVZREUINHSHHQE-UHFFFAOYSA-N
    Characterization typically involves 1H/13C NMR to confirm proton and carbon environments, mass spectrometry for molecular weight verification, and UV-Vis spectroscopy to assess electronic transitions. Structural validation can be cross-referenced with computational tools like PubChem or CC-DPS databases .

Basic: What synthetic routes are commonly employed for preparing this compound?

A standard approach involves condensation reactions of β-ketoaldehydes with primary aryl amines, followed by cyclodehydration. For example:

React 4-aminoacetophenone with a suitable aldehyde under acidic conditions to form the quinoline scaffold.

Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance regioselectivity for the 7-methyl substitution.
Purification via column chromatography and recrystallization ensures high purity. Comparative studies on halogenated analogs (e.g., 6-Fluoro-2-methylquinolin-5-amine) highlight the role of substituents in directing reaction pathways .

Advanced: How does the substitution pattern on the quinoline ring influence the reactivity of this compound in nucleophilic reactions?

The electron-donating methyl group at position 7 stabilizes the quinoline ring via inductive effects, reducing electrophilicity at adjacent positions. In contrast, the amine group at position 5 enhances susceptibility to electrophilic substitution (e.g., bromination or nitration). Comparative studies with halogenated analogs (e.g., 8-Bromo-2-methylquinolin-5-amine) demonstrate that electron-withdrawing substituents increase reactivity at specific sites, which can be modeled using density functional theory (DFT) .

Advanced: What methodological approaches resolve contradictions in studies on this compound’s bioactivity?

Contradictions in bioactivity data (e.g., conflicting IC50 values) require systematic reviews to assess experimental variability. Key steps include:

Scoping studies to map literature gaps and identify outlier datasets .

Meta-analysis of dose-response curves, adjusting for variables like solvent choice (e.g., DMSO vs. aqueous buffers) or cell line specificity.

Validation through orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
Cross-referencing with structural analogs (e.g., 6-Methoxyquinolin-3-amine) can clarify structure-activity relationships .

Basic: What spectroscopic techniques confirm the purity and identity of this compound?

  • High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: 158.2 g/mol).
  • FT-IR identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹).
  • HPLC with UV detection quantifies purity (>95% recommended for pharmacological assays).
    Discrepancies in melting points or spectral data warrant re-evaluation of synthetic conditions or degradation pathways .

Advanced: How can computational tools predict the collision cross-section (CCS) of this compound derivatives?

Ion mobility spectrometry (IMS) coupled with quantitative structure-property relationship (QSPR) models calculates CCS values based on molecular volume and charge distribution. For example:

  • CC-DPS databases use quantum chemistry to predict CCS for analogs like Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine.
  • Molecular dynamics simulations assess conformational flexibility, which impacts CCS accuracy .

Basic: What are the recommended storage conditions for this compound?

Store under 2–8°C in airtight, light-protected containers to prevent oxidation or hydrolysis. Stability studies on similar compounds (e.g., 6-Bromoisoquinolin-5-amine) suggest moisture-sensitive amines degrade faster in polar solvents like methanol .

Advanced: How does this compound compare to halogenated analogs in pharmacological studies?

Halogenation (e.g., 6-Fluoro-2-methylquinolin-5-amine) increases lipophilicity and membrane permeability but may reduce solubility. Comparative assays reveal:

  • This compound shows moderate kinase inhibition (IC50 ~10 µM) vs. stronger activity in brominated analogs (e.g., 8-Bromo-2-methylquinolin-5-amine, IC50 ~2 µM).
  • Morpholine-carbonyl derivatives (e.g., N-(5-chloro-2-methoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine) enhance target selectivity due to hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
7-Methylquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.